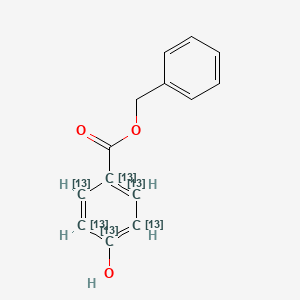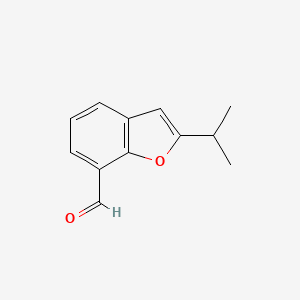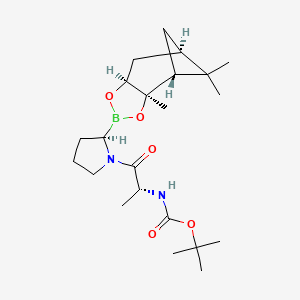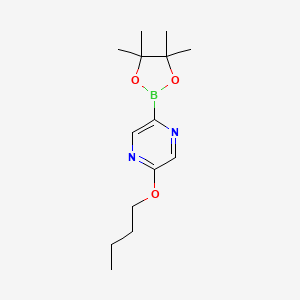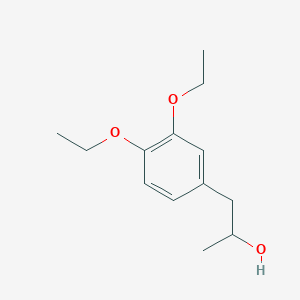
1-(3,4-Diethoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of phenylpropanol, characterized by the presence of two ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxyphenyl)propan-2-ol typically involves the alkylation of 3,4-dihydroxybenzaldehyde with ethyl iodide in the presence of a base, followed by reduction of the resulting aldehyde to the corresponding alcohol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(3,4-Diethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, thiols, amines
Major Products:
Oxidation: 1-(3,4-Diethoxyphenyl)propan-2-one
Reduction: 1-(3,4-Diethoxyphenyl)propane
Substitution: Various substituted phenylpropanols depending on the nucleophile used
科学的研究の応用
1-(3,4-Diethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(3,4-Diethoxyphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Dihydroxyphenyl)propan-2-ol: Lacks the ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 1-(3,4-Diethoxyphenyl)propan-2-ol is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and potential biological activities. The ethoxy groups can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its methoxy or hydroxy analogs.
特性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
1-(3,4-diethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9-10,14H,4-5,8H2,1-3H3 |
InChIキー |
INEUWVHUWFSHJP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



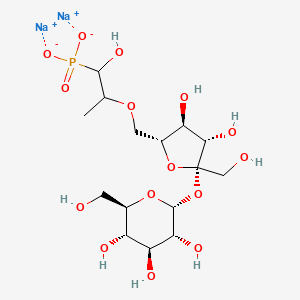
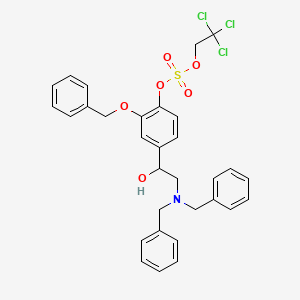
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

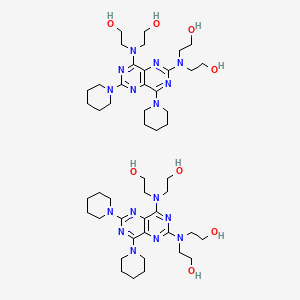
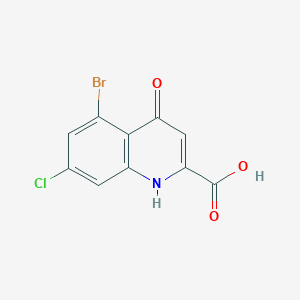
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
